

Comparative study of Glutarylcarnitine levels in different patient populations.

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Compound of Interest		
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A comparative analysis of Glutarylcarnitine (C5-DC) levels across various patient populations reveals its significance as a key biomarker, primarily for Glutaric Aciduria Type 1 (GA-1), but also highlights its elevation in other conditions, necessitating careful differential diagnosis. Glutarylcarnitine is an acylcarnitine involved in the metabolic pathways of lysine and tryptophan.[1] Its accumulation is a hallmark of specific inborn errors of metabolism and can also be influenced by other physiological and pathological states.

Elevated C5-DC levels are most prominently associated with GA-1, a rare autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[2][3] This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[2][4] Consequently, C5-DC is a primary marker used in newborn screening programs to detect GA-1.[5] However, the utility and interpretation of C5-DC levels are complex, as concentrations can vary significantly among GA-1 patients, and elevations can be observed in other conditions such as renal insufficiency, other organic acidemias, and fatty acid oxidation disorders.[1][6]

Data Presentation: Comparative Glutarylcarnitine Levels

The following table summarizes Glutarylcarnitine (C5-DC) concentrations in different patient populations, as reported in various studies. These values are crucial for the differential diagnosis of metabolic disorders.



Patient Population	Analyte & Matrix	Typical Levels <i>l</i> Range	Key Remarks
Glutaric Aciduria Type 1 (GA-1)	Urine Glutarylcarnitine	14 - 522 mmol/mol creatinine[7]	Urinary C5-DC is considered a specific and sensitive marker, even in patients with normal plasma C5-DC or low glutaric acid excretion.[7][8]
Plasma Glutarylcarnitine	Elevated	While typically elevated, plasma levels can be normal in some GA-1 patients, making it a less reliable standalone marker.[7] [9]	
Healthy Controls / Reference	Urine Glutarylcarnitine	< 5.2 mmol/mol creatinine[7]	This reference range provides a clear distinction from the significantly elevated levels seen in GA-1 patients.
Plasma Glutarylcarnitine	0.021 ± 0.015 μM (Upper Ref: 0.04 μM) [10]	Baseline levels in the general population are typically very low.	
Renal Insufficiency	Plasma Glutarylcarnitine	Significantly Elevated	Impaired kidney function can reduce the excretion of C5- DC, leading to its accumulation in the blood and causing false-positive results mimicking GA-1 on newborn screens.[1]



			[6][11][12] C5-DC levels are significantly correlated with creatinine.[6]
Mitochondrial Myopathy	Plasma Glutarylcarnitine	0.021 ± 0.015 μM[10]	In a study of patients with mitochondrial myopathy, the mean C5-DC concentration was not significantly elevated compared to reference values.[10]
Other Organic Acidemias	Plasma Glutarylcarnitine	May be elevated	Conditions like Methylmalonic Acidemia and Propionic Acidemia can show elevated C5-DC, but it is not a specific marker for these disorders.[1]
Fatty Acid Oxidation Disorders (FAODs)	Plasma Glutarylcarnitine	May be elevated	Defects in mitochondrial fatty acid breakdown can lead to an increase in C5-DC levels.[1]

Experimental Protocols

The gold-standard for quantitative analysis of Glutarylcarnitine and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).

Protocol: Quantification of Glutarylcarnitine in Plasma/Dried Blood Spots by LC-MS/MS

This protocol is a synthesized methodology based on established principles for acylcarnitine analysis.[13][14]

Sample Preparation:



- A small volume of plasma or a punch from a dried blood spot (DBS) is used.
- Proteins are precipitated by adding a solvent, typically methanol, which contains internal standards (stable isotope-labeled versions of the analytes).[14]
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The resulting supernatant, containing the acylcarnitines, is collected.
- Derivatization (Butylation):
 - The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This process improves chromatographic separation and mass spectrometric detection.
 - After incubation, the solvent is evaporated under a stream of nitrogen.
 - The dried residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

- Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a reversed-phase C8 or C18 column, to separate the different acylcarnitines.[14]
- Mass Spectrometry: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode.
- Detection: Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.
 - The common, but less specific, transition for butylated C5-DC is monitoring the precursor ion at m/z 388 and the product ion at m/z 85.[13]
 - A more specific and improved method uses the precursor-to-product ion pair of m/z 388
 → 115, which allows for clear discrimination from the isomer 3hydroxydecanoylcarnitine (C10-OH), reducing false-positive results.[13]



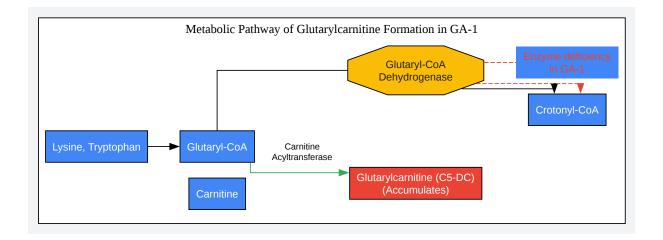
· Quantification:

- The concentration of C5-DC is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.
- A calibration curve is generated using known concentrations of C5-DC to ensure accuracy and linearity over the desired analytical range. The lower limit of quantification (LOQ) for sensitive methods can be as low as 0.025 μM.[13]

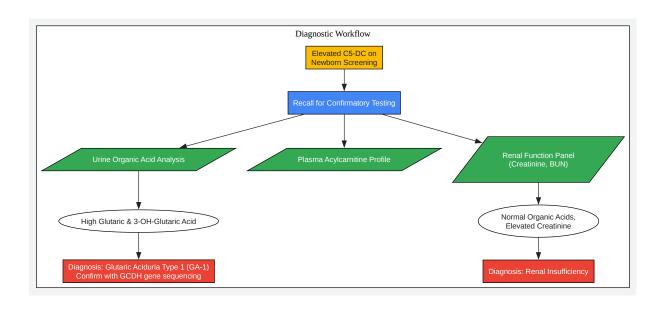
Mandatory Visualization

The following diagrams illustrate the metabolic context and diagnostic workflow for Glutarylcarnitine.









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Validation & Comparative





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